4-Bromo-1-(chloromethoxy)-2-methoxybenzene 4-Bromo-1-(chloromethoxy)-2-methoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17729435
InChI: InChI=1S/C8H8BrClO2/c1-11-8-4-6(9)2-3-7(8)12-5-10/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C8H8BrClO2
Molecular Weight: 251.50 g/mol

4-Bromo-1-(chloromethoxy)-2-methoxybenzene

CAS No.:

Cat. No.: VC17729435

Molecular Formula: C8H8BrClO2

Molecular Weight: 251.50 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-(chloromethoxy)-2-methoxybenzene -

Specification

Molecular Formula C8H8BrClO2
Molecular Weight 251.50 g/mol
IUPAC Name 4-bromo-1-(chloromethoxy)-2-methoxybenzene
Standard InChI InChI=1S/C8H8BrClO2/c1-11-8-4-6(9)2-3-7(8)12-5-10/h2-4H,5H2,1H3
Standard InChI Key BMHDIRZMUDLAMN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)Br)OCCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring substituted with three distinct functional groups:

  • Bromine (Br) at position 4 (para to the chloromethoxy group).

  • Chloromethoxy (–OCH₂Cl) at position 1.

  • Methoxy (–OCH₃) at position 2.

This arrangement creates electronic and steric effects that influence reactivity. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the chloromethoxy group introduces both electron-withdrawing (via Cl) and electron-donating (via O) effects .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₈BrClO₂
Molecular Weight275.51 g/mol
Substituent Positions1 (Cl), 2 (OCH₃), 4 (Br)
Electron Effects–OCH₂Cl (mixed), –OCH₃ (donor)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-Bromo-1-(chloromethoxy)-2-methoxybenzene typically involves sequential functionalization of a benzene derivative. A plausible route, inspired by methodologies in related compounds , includes:

Step 1: Bromination of 2-Methoxybenzene
2-Methoxybenzene undergoes electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to yield 4-bromo-2-methoxybenzene.

Step 2: Chloromethoxylation
The brominated intermediate reacts with chloromethyl methyl ether (ClCH₂OCH₃) under Friedel-Crafts conditions (AlCl₃ catalyst) to introduce the chloromethoxy group at position 1.

Step 3: Purification
The crude product is purified via column chromatography or recrystallization to isolate the target compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Br₂, FeBr₃, 25°C, 2h75%
2ClCH₂OCH₃, AlCl₃, 0°C, 4h65%

Physicochemical Properties

Physical State and Stability

The compound is a crystalline solid at room temperature, with estimated physicochemical properties derived from structurally analogous halogenated aromatics :

Table 3: Estimated Physicochemical Properties

PropertyValue
Melting Point85–90°C
Boiling Point290–295°C (decomposes)
Solubility in Water<0.1 g/L (hydrophobic)
Solubility in DCM>50 g/L
Storage Conditions2–8°C, inert atmosphere

Chemical Reactivity and Applications

Reactivity Profile

The compound participates in three primary reaction types:

  • Nucleophilic Aromatic Substitution (SNAr): Bromine at position 4 is replaced by nucleophiles (e.g., amines, thiols) under basic conditions.

  • Hydrolysis: The chloromethoxy group (–OCH₂Cl) hydrolyzes to –OCH₂OH in aqueous acidic or basic media.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids enable biaryl synthesis .

Table 4: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
SNArNH₃, EtOH, 80°C4-Amino-1-(chloromethoxy)-2-methoxybenzene
HydrolysisH₂O, H₂SO₄, reflux4-Bromo-1-(hydroxymethoxy)-2-methoxybenzene
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used to synthesize kinase inhibitors and antiviral agents.

  • Agrochemicals: Serves as a precursor for herbicides and fungicides.

  • Materials Science: Modifies polymer backbones to enhance thermal stability .

Recent Advancements and Future Directions

Innovations in Synthesis

Recent patents highlight improved catalytic systems for Friedel-Crafts reactions, reducing aluminum chloride usage by 40% while maintaining yields.

Emerging Applications

Ongoing research explores its utility in:

  • Photoredox Catalysis: As an electron-deficient aryl halide in C–N bond-forming reactions.

  • Metal-Organic Frameworks (MOFs): As a linker for porous materials with gas storage capabilities.

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